molecular formula C10H10ClNS B1363809 2-Chloro-6-(1-methylethyl)benzothiazole CAS No. 856171-16-9

2-Chloro-6-(1-methylethyl)benzothiazole

Cat. No.: B1363809
CAS No.: 856171-16-9
M. Wt: 211.71 g/mol
InChI Key: PKSULTRTWYRDMU-UHFFFAOYSA-N
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Description

Overview of Benzothiazole (B30560) Chemistry and its Significance in Contemporary Research

Benzothiazole is an aromatic heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. researchgate.netwikipedia.org This bicyclic structure, containing both nitrogen and sulfur heteroatoms, forms the core of a vast class of compounds that are of significant interest in medicinal and pharmaceutical chemistry. researchgate.netcrimsonpublishers.com The planarity of the benzothiazole ring system and its unique electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.netjchemrev.com

The significance of benzothiazoles in modern research is underscored by their diverse biological activities. Derivatives of this scaffold have been shown to exhibit properties including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antiviral, and antioxidant effects. jchemrev.comnih.govrsc.org This wide range of bioactivity has made benzothiazole and its derivatives a focal point for drug discovery and development, with researchers continuously exploring new analogues to find more potent and selective therapeutic agents. crimsonpublishers.comnih.gov Beyond pharmaceuticals, benzothiazole derivatives are also utilized in other areas, such as the synthesis of dyes, in polymer chemistry, and as vulcanization accelerators in the rubber industry. jchemrev.comrsc.org

Rationale for Research Focus on 2-Chloro-6-(1-methylethyl)benzothiazole and Related Structures

The specific focus on a compound like this compound stems from the established practice in medicinal chemistry of modifying a core scaffold to investigate structure-activity relationships (SAR). The benzothiazole nucleus is a versatile foundation, and the nature, position, and stereochemistry of its substituents can drastically influence its biological profile. mdpi.com

The rationale for synthesizing and studying this particular derivative can be broken down by its constituent parts:

2-Chloro Substitution: The chlorine atom at the 2-position is a common modification in benzothiazole chemistry. Halogens are known to alter a molecule's electronic properties, lipophilicity, and metabolic stability. The presence of a reactive chlorine atom can also serve as a handle for further synthetic modifications, allowing for the creation of a library of related compounds. nih.gov For instance, 2-chlorobenzothiazole (B146242) derivatives are used as intermediates in the synthesis of compounds with potential anticonvulsant and anticancer activities. nih.govnih.gov

6-(1-methylethyl) Substitution: The isopropyl (1-methylethyl) group at the 6-position is a lipophilic, electron-donating group. Adding such alkyl groups can enhance the molecule's ability to cross cell membranes, potentially increasing its bioavailability and interaction with hydrophobic pockets in target proteins. The position of the substituent on the benzene ring is crucial, and modifications at the 6-position have been shown to be important for various biological activities, including anticancer and anti-inflammatory effects. nih.govchemistryjournal.net

Historical Context of Benzothiazole Synthesis and Early Discoveries

The history of benzothiazole chemistry dates back to the late 19th century. The parent compound and its 2-substituted derivatives were first synthesized by August Wilhelm von Hofmann in 1887. mdpi.com Hofmann's work laid the foundation for the field, demonstrating the fundamental cyclization mechanism to form the fused ring system. mdpi.com

One of the earliest and still most common methods for synthesizing the benzothiazole core is the condensation reaction of 2-aminothiophenol (B119425) with various electrophiles. This versatile approach allows for the introduction of a wide range of substituents at the 2-position.

Reactant for 2-AminothiophenolResulting 2-SubstituentReference
Carboxylic Acids / Acyl HalidesAlkyl or Aryl group mdpi.commdpi.com
AldehydesAlkyl or Aryl group (via oxidation) mdpi.comekb.eg
NitrilesAlkyl or Aryl group ekb.egnih.gov
KetonesDisubstituted alkyl group mdpi.com

Following these initial discoveries, research in the 1950s began to uncover the biological potential of these compounds, with intensive investigation into 2-aminobenzothiazoles for their muscle relaxant properties. rsc.org This marked the beginning of a long history of exploring the diverse pharmacological applications of this chemical class.

Current Research Landscape of Substituted Benzothiazoles

The current research landscape for substituted benzothiazoles is vibrant and overwhelmingly focused on medicinal chemistry and drug discovery. The core strategy involves the design and synthesis of novel derivatives with tailored substitutions to optimize a specific biological activity. jchemrev.compcbiochemres.com

Key areas of contemporary research include:

Anticancer Agents: This is one of the most extensively studied areas. Substituted 2-(4-aminophenyl)benzothiazoles, in particular, have emerged as a novel class of potent and selective antitumor agents. chemistryjournal.net Research is ongoing to develop derivatives with improved efficacy against various cancer cell lines, including breast, colon, lung, and ovarian cancers. nih.govchemistryjournal.net

Antimicrobial and Antifungal Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial drugs. Benzothiazole derivatives are being actively investigated for their activity against a range of bacteria (both Gram-positive and Gram-negative) and fungi. pcbiochemres.com

Neuroprotective and Anticonvulsant Agents: Certain benzothiazole derivatives, such as Riluzole, are already in clinical use for neurodegenerative diseases. Current research continues to explore new analogues for the treatment of conditions like epilepsy, Alzheimer's disease, and Parkinson's disease. crimsonpublishers.comnih.gov

Anti-inflammatory and Analgesic Agents: Researchers are synthesizing and testing benzothiazole compounds as potential non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. jchemrev.compcbiochemres.com

Green Synthesis and Catalysis: Alongside therapeutic applications, there is a growing focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazoles. This includes the use of green solvents, microwave-assisted synthesis, and novel catalysts to improve yields and reduce waste. nih.govbohrium.com

Compound ClassTarget ActivityNotable Research Findings
2-ArylbenzothiazolesAnticancerPotent and selective activity against various human cancer cell lines. chemistryjournal.net
Benzothiazole-Schiff BasesAntimicrobialShow significant activity against bacteria like S. aureus and E. coli. pcbiochemres.com
Benzothiazole-Triazole HybridsAnticonvulsantExhibit potent activity in maximal electroshock (MES) seizure models. nih.gov
Benzothiazole-Pyrazoline DerivativesAnti-inflammatoryDisplay significant anti-inflammatory activity in animal models. chemistryjournal.net

The ongoing research highlights the remarkable versatility of the benzothiazole scaffold, solidifying its importance as a cornerstone in the development of new functional molecules and therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-propan-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSULTRTWYRDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365952
Record name 2-Chloro-6-(1-methylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856171-16-9
Record name 2-Chloro-6-(1-methylethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 1 Methylethyl Benzothiazole

Comprehensive Strategies for Benzothiazole (B30560) Nucleus Construction

The formation of the benzothiazole nucleus is a cornerstone of synthetic efforts. The most prevalent and versatile methods involve the cyclization of ortho-substituted anilines, particularly 2-aminobenzenethiols, with various carbon- and nitrogen-containing reactants. Additionally, oxidative cyclization pathways provide an alternative and powerful approach to this heterocyclic system.

A primary and widely employed strategy for constructing the benzothiazole framework is the reaction of a 2-aminobenzenethiol with a suitable electrophile that provides the C2 carbon of the thiazole (B1198619) ring. nih.gov For the synthesis of 2-Chloro-6-(1-methylethyl)benzothiazole, the key starting material would be 4-(1-methylethyl)-2-aminobenzenethiol.

The condensation of 2-aminobenzenethiols with aldehydes or ketones is a fundamental method for the synthesis of 2-substituted benzothiazoles. nih.govnih.gov This reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the aromatic benzothiazole. nih.gov A variety of oxidizing agents and catalysts can be employed to facilitate this transformation, including hydrogen peroxide/hydrochloric acid, molecular oxygen, and various metal catalysts. mdpi.com The reaction conditions are generally mild and tolerant of a range of functional groups on both the aldehyde/ketone and the 2-aminobenzenethiol. mdpi.com

ReactantCatalyst/OxidantConditionsProductReference
Aromatic AldehydesH2O2/HClRoom Temperature2-Arylbenzothiazoles mdpi.com
Aliphatic AldehydesMolecular Sieves/PCCDichloromethane2-Alkylbenzothiazoles nih.gov
KetonesRefluxExcess Ketone (solvent)2,2-Disubstituted benzothiazolines mdpi.com

This table presents generalized conditions for the synthesis of benzothiazoles from 2-aminobenzenethiols and aldehydes/ketones.

A diverse array of carboxylic acid derivatives and nitriles can serve as precursors for the C2 position of the benzothiazole ring. nih.govorganic-chemistry.org Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles offers an efficient route to 2-substituted benzothiazoles. organic-chemistry.orgacs.org This method is applicable to a wide range of nitriles, including aromatic, heterocyclic, and aliphatic variants, and proceeds in good to excellent yields. organic-chemistry.org

Carboxylic acids can be condensed with 2-aminobenzenethiols, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, to yield 2-substituted benzothiazoles. nih.govnih.gov Similarly, acyl chlorides react readily with 2-aminobenzenethiols to form the corresponding benzothiazoles. thieme-connect.de The reaction with acyl chlorides is often carried out in the presence of a base to scavenge the liberated hydrogen chloride. thieme-connect.de Esters can also be employed, though they are generally less reactive than acyl chlorides.

ReactantCatalyst/ConditionsProductReference
NitrilesCu(OAc)2, Et3N, Ethanol, 70°C2-Substituted Benzothiazoles organic-chemistry.org
Carboxylic AcidsPolyphosphoric Acid (PPA), High Temperature2-Substituted Benzothiazoles nih.govnih.gov
Acyl ChloridesBase (e.g., Pyridine), Benzene (B151609)2-Substituted Benzothiazoles thieme-connect.de

This table summarizes various methods for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and carboxylic acid derivatives or nitriles.

Oxidative cyclization represents an alternative and powerful strategy for the synthesis of the benzothiazole nucleus. These methods typically involve the formation of a C-S bond through an oxidative process, often starting from thiobenzanilides or related precursors.

The use of bromine as a catalyst or reagent for the cyclization of arylthioureas to form 2-aminobenzothiazoles is a well-established method. researchgate.netindexcopernicus.comrjpbcs.com This reaction, often referred to as the Hugerschoff reaction, involves the oxidative cyclization of a thiourea (B124793) derivative. thieme-connect.com The process can be carried out under mild conditions and is applicable to a range of substituted anilines. rjpbcs.com Variations of this method utilize reagents like benzyltrimethylammonium (B79724) tribromide as a safer alternative to liquid bromine. researchgate.netthieme-connect.com

Transition metal catalysis, particularly with copper and palladium, has emerged as a highly effective tool for the construction of benzothiazoles. Copper-catalyzed intramolecular C-S bond formation from N-(2-halophenyl)thioamides provides a direct route to 2-substituted benzothiazoles. acs.org These reactions often proceed under mild conditions with good functional group tolerance. rjpbcs.com

Palladium-catalyzed C-H functionalization/intramolecular C-S bond formation from thiobenzanilides is another sophisticated approach. acs.orgnih.govelsevierpure.com This methodology allows for the direct conversion of readily available thiobenzanilides into benzothiazoles, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov The catalytic system often consists of a palladium(II) salt, a copper(I) co-catalyst, and an additive such as a tetraalkylammonium bromide. acs.orgelsevierpure.com

Catalyst SystemSubstrateKey TransformationReference
Copper(I) Iodide / 1,10-phenanthroline(2-Iodophenylimino)triphenylphosphorane and Thiocarboxylic AcidsUllmann-type C–S bond coupling and Wittig condensation acs.org
Palladium(II) Acetate / Copper(I) Iodide / Tetrabutylammonium BromideThiobenzanilidesC−H functionalization/C−S bond formation acs.orgnih.govelsevierpure.com

This table highlights examples of copper- and palladium-catalyzed methodologies for the synthesis of benzothiazoles.

Green Chemistry Approaches in Benzothiazole Synthesis

The synthesis of benzothiazole derivatives has traditionally involved methods that can be environmentally taxing, often requiring hazardous solvents, harsh reaction conditions, or toxic reagents. bohrium.com In response, the principles of green chemistry have been increasingly applied to develop more sustainable and eco-friendly synthetic protocols. airo.co.in These approaches aim to reduce waste, minimize energy consumption, and utilize safer chemicals. airo.co.in

Key green strategies in benzothiazole synthesis include the use of alternative energy sources, environmentally benign solvents, and reusable catalysts. airo.co.inmdpi.com Microwave irradiation and ultrasound-assisted synthesis, for example, can significantly reduce reaction times and energy usage compared to conventional heating methods. airo.co.inkjscollege.com The replacement of volatile organic compounds (VOCs) with greener solvents like water, ethanol, or glycerol (B35011) represents a significant step toward safer chemical processes. airo.co.innih.gov Furthermore, the development of heterogeneous and reusable catalysts, such as silica (B1680970) sulfuric acid or ZnO-beta zeolite, simplifies product purification and minimizes chemical waste. researchgate.netekb.eg

These methodologies are broadly applicable to the benzothiazole scaffold and provide a framework for the sustainable production of complex derivatives, including substituted 2-chlorobenzothiazoles. bohrium.commdpi.com

Table 1: Overview of Green Synthetic Methods for Benzothiazole Derivatives

Green Approach Description Examples of Reagents/Conditions Advantages
Alternative Solvents Replacing hazardous organic solvents with non-toxic, biodegradable, or recyclable alternatives. airo.co.in Water, ethanol, glycerol, ionic liquids, deep eutectic solvents (DES). airo.co.in Reduced pollution, improved safety, potential for catalyst/solvent recycling.
Alternative Energy Sources Using energy-efficient methods to drive reactions. Microwave irradiation, ultrasound irradiation. airo.co.inkjscollege.com Faster reaction rates, reduced energy consumption, milder reaction conditions. airo.co.in
Reusable Catalysts Employing solid-supported or heterogeneous catalysts that can be easily recovered and reused. Silica sulfuric acid, montmorillonite (B579905) K-10, sulfated tungstate, SnP₂O₇. kjscollege.comresearchgate.netmdpi.com Waste reduction, cost-effectiveness, simplified purification. kjscollege.commdpi.com
One-Pot Reactions Designing multi-step syntheses to occur in a single reaction vessel. researchgate.net Condensation of 2-aminothiophenol (B119425) with aldehydes in a single step. researchgate.net Increased efficiency, reduced solvent use and waste generation.

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Cascade reactions, cyclization of thioamides. mdpi.comnih.gov | Minimal byproduct formation, efficient use of resources. |

Targeted Synthesis of this compound

Precursor-Based Synthetic Routes and Considerations

The most direct and common route to a 6-substituted benzothiazole involves starting with a correspondingly substituted aniline (B41778). For the target molecule, the key precursor is 4-isopropylaniline (B126951) (also known as p-cumidine). This precursor ensures the 1-methylethyl (isopropyl) group is correctly positioned from the outset.

A well-established method for forming the benzothiazole ring from an aniline derivative is the Jacobson reaction or similar cyclization pathways. researchgate.net A common laboratory-scale synthesis involves converting the aniline into a thiourea derivative, followed by oxidative cyclization. For instance, a procedure analogous to the synthesis of 2-amino-6-methylbenzothiazole (B160888) from p-toluidine (B81030) can be adapted. orgsyn.org This would involve reacting 4-isopropylaniline with sodium thiocyanate (B1210189) and sulfuric acid to form the corresponding thiourea, which is then cyclized, often using an oxidizing agent like sulfuryl chloride, to yield 2-amino-6-(1-methylethyl)benzothiazole . orgsyn.org This intermediate is pivotal for subsequent chlorination at the 2-position.

Alternatively, the condensation of 2-amino-5-isopropylthiophenol with various one-carbon sources (such as cyanogen (B1215507) bromide or phosgene (B1210022) derivatives) can lead to different functionalities at the 2-position, which can then be converted to the chloro group.

Regioselective Chlorination Strategies at the 2-Position

With the 6-isopropylbenzothiazole core established, the next critical step is the regioselective introduction of a chlorine atom at the 2-position. The reactivity of this position is unique due to the adjacent sulfur and nitrogen atoms. mdpi.com

Several reliable methods exist for this transformation:

From 2-Mercaptobenzothiazole (B37678): A highly efficient and high-yield method involves the reaction of a 2-mercapto intermediate with a chlorinating agent. google.com The precursor, 6-(1-methylethyl)-2-mercaptobenzothiazole , can be synthesized from 4-isopropylaniline and carbon disulfide. derpharmachemica.com This mercapto derivative is then treated with **sulfuryl chloride (SO₂Cl₂) **, which effectively replaces the -SH group with -Cl to give the desired 2-chloro product in high purity. google.com This method is often preferred for its clean conversion and excellent yields. google.com

From 2-Aminobenzothiazole (B30445) (Sandmeyer-type Reaction): Starting with the 2-amino-6-(1-methylethyl)benzothiazole intermediate, a Sandmeyer reaction can be employed. This classic transformation involves the diazotization of the 2-amino group using sodium nitrite (B80452) in an acidic medium, followed by treatment with a copper(I) chloride solution to introduce the chlorine atom. While effective, yields can sometimes be lower than the sulfuryl chloride method. google.com

The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, making 2-chlorobenzothiazoles valuable intermediates for further derivatization. ontosight.ai

Introduction of the 1-Methylethyl (Isopropyl) Group at the 6-Position

As outlined in the precursor-based routes (Section 2.2.1), the most efficient and regioselective strategy for introducing the isopropyl group at the 6-position is to begin the synthesis with a precursor that already contains this substituent. 4-isopropylaniline is the ideal starting material. orgsyn.org Building the benzothiazole ring system onto this pre-functionalized benzene derivative ensures that the isopropyl group is unambiguously located at the desired position, avoiding the formation of isomers that could arise from attempting to functionalize the benzothiazole ring directly.

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for further chemical modification. The chlorine atom at the 2-position is a reactive handle for nucleophilic substitution, while the benzene ring can undergo electrophilic substitution reactions. ontosight.ai

Substitution Reactions at the Benzene Ring

Further functionalization of the benzene portion of this compound is governed by the principles of electrophilic aromatic substitution. The rate and regioselectivity of these reactions are dictated by the combined electronic effects of the existing substituents: the fused thiazole ring and the isopropyl group at the 6-position.

Directing Effects:

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which acts as an electron-donating group through induction and hyperconjugation. It is an activating group and is ortho, para-directing. libretexts.org Relative to the 6-position, the ortho positions are 5 and 7, and the para position is 3 (which is unavailable due to ring fusion).

Combined Influence: The powerful activating and directing effect of the isopropyl group at position 6 will strongly favor substitution at its ortho positions: 5 and 7. The electronic influence of the heterocyclic portion will modulate this preference. Therefore, electrophilic attack is most likely to occur at the 7-position, and to a lesser extent, the 5-position. Position 4 is less likely to be substituted due to steric hindrance and the directing effects of the isopropyl group.

Common electrophilic substitution reactions can be applied to introduce new functional groups onto the benzene ring.

Table 2: Potential Electrophilic Substitution Reactions on the Benzene Ring

Reaction Reagents Expected Major Product(s)
Nitration HNO₃ / H₂SO₄ 2-Chloro-6-(1-methylethyl)-7-nitrobenzothiazole
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃ 2-Chloro-7-bromo-6-(1-methylethyl)benzothiazole
Sulfonation Fuming H₂SO₄ (SO₃) This compound-7-sulfonic acid

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-2-chloro-6-(1-methylethyl)benzothiazole |

These derivatization reactions provide a pathway to a wide array of novel benzothiazole compounds with potentially new chemical and biological properties, building upon the this compound scaffold. ijrpc.com

Modifications at the Thiazole Ring

The primary site for chemical modification on the thiazole ring of this compound is the C-2 position, which is activated by the resident chlorine atom. This halogen serves as an excellent leaving group, particularly in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of functional groups.

Palladium-catalyzed reactions are central to the functionalization of the 2-chlorobenzothiazole (B146242) core. researchgate.netfigshare.com The Suzuki-Miyaura cross-coupling reaction, for instance, is a highly effective method for creating C-C bonds by coupling the 2-chlorobenzothiazole with various aryl or vinyl boronic acids or their esters. nih.govresearchgate.netresearchgate.net This reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base. researchgate.netorganic-chemistry.org Such methodologies have been successfully used to synthesize 2-amino-6-arylbenzothiazoles from 2-amino-6-bromobenzothiazole, demonstrating the utility of these reactions on the benzothiazole scaffold. nih.govresearchgate.net

In addition to C-C bond formation, palladium-catalyzed methods are also employed for C-N bond formation, leading to the synthesis of 2-aminobenzothiazole derivatives. researchgate.net These reactions often involve the coupling of 2-chlorobenzothiazoles with amines or their equivalents. For example, a tandem reaction using 2-chloroanilines and dithiocarbamates in the presence of a palladium catalyst can yield various 2-aminobenzothiazoles. organic-chemistry.org The development of catalytic systems, including those that facilitate intramolecular C-H functionalization, has further expanded the scope of synthesizing substituted 2-aminobenzothiazoles from N-arylthioureas without the need for halogenated precursors. organic-chemistry.org

The table below summarizes key palladium-catalyzed reactions applicable for the modification of the 2-chloro position on the benzothiazole ring.

Reaction TypeCoupling PartnersCatalyst System (Example)Bond FormedResulting Structure
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acids or EstersPd(PPh₃)₄ / Base (e.g., K₃PO₄)C-C2-Aryl/Vinyl-6-(1-methylethyl)benzothiazole
Buchwald-Hartwig Amination Primary/Secondary AminesPalladium Catalyst / Ligand / BaseC-N2-Amino-6-(1-methylethyl)benzothiazole Derivatives
Sonogashira Coupling Terminal AlkynesPalladium Catalyst / Copper(I) co-catalyst / BaseC-C (sp)2-Alkynyl-6-(1-methylethyl)benzothiazole
Heck Coupling AlkenesPalladium Catalyst / BaseC-C (sp²)2-Alkenyl-6-(1-methylethyl)benzothiazole

This table presents generalized reaction types that are standard for aryl chlorides and are applicable to this compound based on documented reactions with similar benzothiazole substrates.

Formation of Conjugates and Hybrid Molecules

The strategic functionalization of the C-2 position of this compound is a cornerstone for the synthesis of complex conjugates and hybrid molecules. nih.gov In these structures, the benzothiazole moiety is linked to other pharmacologically or functionally important molecular fragments. The synthetic strategies employed are similar to those used for simpler modifications but are applied to couple larger, more complex substrates.

The Suzuki-Miyaura cross-coupling reaction is particularly valuable in this context, enabling the linkage of the benzothiazole core to other heterocyclic systems or complex aromatic structures. researchgate.net For instance, coupling this compound with a boronic acid derivative of another heterocycle (e.g., pyridine, pyrimidine, or thiophene) would result in a hybrid molecule containing both ring systems. researchgate.netrsc.org Such hybrid structures are often designed to interact with multiple biological targets or to combine the properties of the individual components. nih.gov

Furthermore, the 2-chloro group can be displaced by nucleophiles, such as thiols, to form conjugates. For example, reaction with a thiol-containing molecule, like 1,2,4-triazol-3-thiol, can lead to the formation of a thioether linkage, creating a benzothiazole-triazole conjugate. nih.gov These synthetic routes are crucial for developing molecules with novel biological activities. nih.govnih.gov The synthesis of hybrid molecules often involves multi-step reaction sequences where the benzothiazole unit is constructed and subsequently functionalized. nih.gov

The following table details examples of synthetic pathways for creating benzothiazole-based hybrid molecules.

Hybrid Molecule TypeSynthetic StrategyKey ReagentsResulting LinkagePotential Hybrid Partner
Benzothiazole-Aryl Heterocycle Suzuki-Miyaura CouplingHeteroaryl Boronic Acid, Pd(0) Catalyst, BaseC-CPyridine, Thiophene, Furan
Benzothiazole-Triazole Nucleophilic SubstitutionMercapto-triazole, BaseC-S (Thioether)1,2,4-Triazole
Benzothiazole-Thienopyrimidine Multi-step CyclocondensationThiophene intermediate, Formic AcidFused Heterocyclic SystemThienopyrimidine
Benzothiazole-Imidazoline CyclocondensationEthylenediamineImidazoline ring fused or linkedImidazoline

This table illustrates synthetic possibilities for creating conjugates from a 2-chlorobenzothiazole precursor based on established chemical transformations. nih.govnih.gov

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzothiazole Derivatives

Positional and Substituent Effects on Biological Activity

The nature, position, and orientation of substituents on the benzothiazole (B30560) scaffold are critical determinants of biological activity. Literature reveals that substitutions at the C-2 and C-6 positions are particularly significant for inducing a variety of biological responses. benthamscience.com

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In benzothiazole derivatives, halogen substitution has been shown to significantly influence their biological activity.

The presence of a chlorine atom, particularly at the 2-position of the benzothiazole ring, is a key structural feature. For instance, 2-chloro-6-nitrobenzothiazole (B1294357) has been used as a starting compound for the synthesis of derivatives with antimalarial activity. researchgate.net The chloro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups to build a library of compounds. Furthermore, studies on other heterocyclic systems have shown that chloro substituents can enhance antibacterial activity. nih.gov For example, in a series of thiazolyl–2-pyrazoline derivatives, compounds with a chloro substituent demonstrated notable antibacterial effects. nih.gov

Substitution at the 6-position of the benzothiazole ring is also crucial for modulating activity. The introduction of halogen atoms like fluorine at this position has been explored. For example, 6-fluoro benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory, anti-diabetic, and antimicrobial activities. derpharmachemica.com In some series, a 6-halogen substitution has been shown to enhance antiproliferative activity against cancer cell lines. nih.gov A study on 2-styrylbenzothiazoles found that the presence and position of halogens on the styryl moiety significantly impacted antiproliferative effects. mdpi.com

The combination of a halogen at one position and an alkyl group at another can fine-tune the biological profile of the molecule. Alkyl groups, being hydrophobic, can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability. The interplay between an electronegative halogen and a lipophilic alkyl group can lead to compounds with optimized potency and pharmacokinetic properties.

Table 1: Effect of Halogen Substitution on Biological Activity of Benzothiazole Derivatives

Position of Substitution Substituent Observed Biological Activity Reference
2-position Chlorine Starting material for antimalarial agents researchgate.net
6-position Fluorine Anti-inflammatory, Anti-diabetic, Antimicrobial derpharmachemica.com
6-position Chlorine Anticancer nih.govnih.gov
Phenyl ring at 2-position Chlorine Antibacterial nih.gov
Phenyl ring at 2-position Chlorine, Bromine Antiproliferative mdpi.com

While specific studies focusing solely on the 6-isopropyl substituent are limited, the influence of alkyl groups at the 6-position of the benzothiazole ring has been investigated. Alkyl groups, such as methyl and larger groups like isopropyl, are known to impact the lipophilicity and steric profile of the molecule.

Increasing the alkyl chain length or branching (like in the isopropyl group) generally increases the compound's hydrophobicity. This can enhance the molecule's ability to cross cell membranes and interact with hydrophobic regions of biological targets. In a study of S1P1 agonists, alkyl substitutions on a related thiazolidine (B150603) ring resulted in increased potency, suggesting that hydrophobic interactions are beneficial for activity. lookchem.com The presence of a methyl group at the 6-position has been incorporated in analogues designed for antifungal activity. benthamscience.com The isopropyl group, being larger than a methyl group, would provide a more significant steric and hydrophobic contribution, which could either enhance or hinder binding to a specific target receptor, depending on the size and shape of the binding pocket.

The benzothiazole ring system itself is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. benthamscience.com This bicyclic heterocyclic system, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, provides a rigid framework with a specific three-dimensional shape and electron distribution that is favorable for interacting with a wide array of biological targets. benthamscience.com

The benzothiazole nucleus is an integral component of numerous compounds with a broad spectrum of pharmacological activities, including:

Anticancer: Many benzothiazole derivatives exhibit potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com

Antimicrobial: The scaffold is associated with significant antibacterial and antifungal properties. benthamscience.comnih.gov

Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents. ijper.org

Antimalarial: The ring system is found in compounds active against Plasmodium falciparum. researchgate.net

Anti-Alzheimer's: Some derivatives have been investigated as agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase. ijper.org

The nitrogen and sulfur atoms in the thiazole ring are key features, providing sites for hydrogen bonding and coordination with metal ions in enzymes. The aromatic nature of the entire ring system allows for π-π stacking interactions with aromatic amino acid residues in protein targets. The versatility of the benzothiazole ring allows for substitution at multiple positions (primarily 2 and 6), enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chula.ac.th These models create mathematical equations that can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

Several QSAR studies have been performed on benzothiazole derivatives to understand the structural requirements for their anticancer activity. chula.ac.th In one Group-based QSAR (GQSAR) study, a dataset of benzothiazole derivatives was analyzed to identify key structural fragments influencing anticancer potential. The models generated indicated that the presence of hydrophobic groups at one fragment (R1) of the molecule would potentiate anticancer activity. A critical descriptor in one of the successful models was "R2-6 Chain Count," which relates to six-membered rings in another part of the molecule (R2). The positive contribution of this descriptor suggested that modifying the R2 position with aryl or heteroaryl groups could increase anticancer potency. chula.ac.th

The statistical validity of QSAR models is crucial. Parameters such as the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²) are used to assess the model's robustness and predictive power. For example, a GQSAR model for anticancer benzothiazoles showed an r² of 0.81, q² of 0.75, and pred_r² of 0.70, indicating a statistically significant and predictive model. chula.ac.th

Table 2: Example of Descriptors in a GQSAR Model for Anticancer Benzothiazole Derivatives

Model Descriptor Contribution Interpretation
Model A R1-DeltaEpsilonC Negative Related to electronic properties
Model A R1-XKHydrophilicArea Negative Lower hydrophilicity at R1 is favored
Model A R2-6 Chain Count Positive More six-membered rings at R2 enhance activity

Source: Adapted from a GQSAR study on benzothiazole derivatives. chula.ac.th

Conformational Analysis and Molecular Flexibility in Biological Interactions

The three-dimensional conformation and flexibility of a molecule are critical for its interaction with a biological target. Conformational analysis studies, often aided by computational chemistry, explore the different spatial arrangements (conformers) a molecule can adopt and their relative energies.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking studies on benzothiazole-hydrazone derivatives have been used to elucidate their binding modes with microbial protein targets. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The conformation of the molecule within the binding site determines the strength and specificity of these interactions. For instance, the planarity of the benzothiazole ring might facilitate stacking interactions, while flexible side chains can position themselves to form hydrogen bonds with specific amino acid residues. Understanding the crucial binding conformations allows for the rational design of new derivatives with improved affinity and biological activity.

V. Advanced Characterization Techniques and Computational Studies for 2 Chloro 6 1 Methylethyl Benzothiazole

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic methods are fundamental in elucidating the detailed molecular features of 2-Chloro-6-(1-methylethyl)benzothiazole.

While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is essential for basic identification, two-dimensional (2D) NMR techniques are required for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the compound's constitution, especially in complex heterocyclic systems. nih.gov For this compound, a suite of 2D NMR experiments would be employed for complete structural verification.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.edu For the target molecule, COSY would reveal correlations between the vicinal protons on the benzene (B151609) ring and, separately, between the methine and methyl protons of the isopropyl group. This confirms the connectivity within these individual fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. youtube.comsdsu.edu This would definitively link the aromatic protons to their corresponding aromatic carbons and the methine/methyl protons to their specific carbons in the isopropyl substituent.

These advanced NMR methods, when used in combination, provide a definitive and detailed map of the molecular structure, leaving no ambiguity about the placement of the chloro and isopropyl groups on the benzothiazole (B30560) scaffold. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for studying the metabolic fate of xenobiotic compounds like this compound. nih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. researchgate.net

In a typical metabolite profiling study, the compound would be incubated in a metabolically active system, such as human liver microsomes. nih.gov Samples taken over time are then analyzed, often using liquid chromatography coupled with HRMS (LC-HRMS). semanticscholar.org The resulting data is processed using sophisticated software that can filter for signals corresponding to the predicted metabolites. nih.gov

For this compound, potential metabolic pathways that could be identified include:

Oxidation: Hydroxylation of the benzene ring or the isopropyl group.

S-Oxidation: Oxidation of the sulfur atom within the thiazole (B1198619) ring.

Dehalogenation: Removal of the chlorine atom.

By comparing samples from treated and vehicle control groups, unique signals corresponding to the parent drug and its metabolites can be identified. semanticscholar.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would further aid in the specific detection of chlorine-containing metabolites using isotope filtering algorithms. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. researchgate.net The analysis of the vibrational spectra for this compound is supported by theoretical calculations, which help in the precise assignment of fundamental vibrational modes. chemijournal.com

The key functional groups of the molecule give rise to characteristic vibrations. The assignments for benzothiazole and its derivatives are well-established. chemijournal.comnih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the isopropyl methyl groups.
C=N Stretch1650 - 1550Stretching vibration of the imine bond within the thiazole ring.
C=C Stretch1600 - 1450Aromatic ring stretching vibrations of the fused benzothiazole system.
C-Cl Stretch800 - 600Stretching vibration of the carbon-chlorine bond at the C2 position.

Table 1: Predicted characteristic vibrational modes for this compound based on data from related compounds. chemijournal.comuobaghdad.edu.iq

Experimental IR and Raman spectra, when compared with theoretically calculated frequencies from methods like DFT, allow for a complete and confident assignment of the molecule's vibrational modes. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of related substituted benzothiazole derivatives provides insight into the expected structural features. scirp.orgresearchgate.net

Crystal structures of similar benzothiazole compounds reveal key geometric parameters:

Planarity: The fused benzothiazole ring system is generally observed to be highly planar. mdpi.com

Bond Lengths and Angles: X-ray analysis provides exact measurements of bond lengths (e.g., C-S, C=N, C-Cl) and bond angles, which can be compared with theoretical values from computational models. researchgate.net

Intermolecular Interactions: In the crystal lattice, molecules may be arranged through non-covalent interactions such as π-π stacking of the aromatic rings or halogen bonding involving the chlorine atom.

Obtaining a single crystal of this compound and performing X-ray diffraction would provide invaluable data, confirming its molecular geometry and revealing its solid-state packing arrangement.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into the structural and electronic properties of molecules. mdpi.comnih.gov For benzothiazole derivatives, molecular modeling is routinely used to predict geometries, analyze reactivity, and interpret spectroscopic data. nih.gov

Density Functional Theory (DFT) is a widely used computational method that provides a good balance of accuracy and computational cost for studying organic molecules. scirp.org The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for geometry optimization and property calculation of benzothiazole derivatives. nbu.edu.saresearchgate.net

Key parameters derived from DFT calculations include:

Optimized Geometry: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental X-ray data. nbu.edu.sa

Vibrational Frequencies: Theoretical calculation of vibrational frequencies is essential for the accurate assignment of experimental IR and Raman spectra. chemijournal.com

Electronic Properties: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This is useful for predicting how the molecule will interact with other reagents.

Calculated ParameterSignificance
HOMO EnergyIndicates the ability to donate an electron.
LUMO EnergyIndicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP)Predicts sites for electrophilic and nucleophilic attack. scirp.org

Table 2: Key molecular properties of benzothiazole derivatives determined by DFT calculations.

These computational approaches provide a theoretical framework that enhances the interpretation of experimental results and offers predictive power regarding the molecule's behavior. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netwjarr.com This technique is widely applied to benzothiazole derivatives to screen for potential biological activities, such as antimicrobial, anticancer, and anticonvulsant properties. researchgate.netnih.govbiointerfaceresearch.com For instance, studies on various benzothiazole analogs have explored their binding affinities with targets like E. coli dihydroorotase, histone deacetylase 8 (HDAC8), and GABA-aminotransferase. researchgate.netnih.govhilarispublisher.com The docking process involves calculating a scoring function, such as the binding energy (ΔG), which estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. hilarispublisher.com Key interactions often observed include hydrogen bonds and hydrophobic interactions with active site residues of the target protein. nih.gov

Following docking, molecular dynamics simulations can be performed to study the dynamic evolution and stability of the ligand-protein complex over time. nih.govjksus.org MD simulations provide a more realistic physiological environment by modeling the movements of atoms and molecules. These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govjksus.org The stability of the complex is often assessed by analyzing the Root Mean Square Deviation (RMSD) over the simulation period; a stable RMSD suggests the complex has reached equilibrium. nih.gov

Table 1: Illustrative Molecular Docking Results for Various Benzothiazole Derivatives Against Different Biological Targets
Benzothiazole Derivative ClassBiological TargetDocking Score (kcal/mol)Key Interacting ResiduesPotential Activity
Benzothiazole-Hydroxamic Acid HybridsHDAC8 (PDB: 1T69)-6.3 to -9.5Not specifiedAnticancer hilarispublisher.com
General Benzothiazole DerivativesGABA-aminotransferase (PDB: 1OHV)-104.2 to -121.6 (MolDock Score)Glu109, Asn110, Cys47Anticonvulsant researchgate.netwjarr.com
Benzothiazole-Thiazole Hybridsp56lckNot specifiedHinge region, Allosteric siteAnticancer biointerfaceresearch.com
Substituted BenzothiazolesE. coli DihydroorotaseNot specifiedLEU222, ASN44Antimicrobial nih.gov

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties and chemical reactivity of molecules. mdpi.comresearchgate.net These calculations can accurately forecast parameters such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. researchgate.netnih.gov For benzothiazole derivatives, DFT calculations using basis sets like B3LYP/6-311G(d,p) have shown good agreement between computed and experimental spectroscopic data. mdpi.comresearchgate.net This predictive power is invaluable for structural confirmation and analysis.

Beyond spectroscopy, DFT is used to calculate a range of reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them (E_HOMO - E_LUMO) are fundamental to understanding chemical reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.com From these orbital energies, global reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (σ): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. mdpi.comresearchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different benzothiazole derivatives and predicting their behavior in chemical reactions.

Table 2: Calculated Reactivity Descriptors for an Exemplary Benzothiazole Derivative (Illustrative Data)
ParameterSymbolCalculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyE_HOMO-6.18Relates to electron-donating ability nih.gov
Lowest Unoccupied Molecular Orbital EnergyE_LUMO-3.35Relates to electron-accepting ability nih.gov
HOMO-LUMO Energy GapΔE2.83Indicates chemical reactivity and stability nih.gov
Ionization PotentialI6.18Energy to remove an electron mdpi.comresearchgate.net
Electron AffinityA3.35Energy to accept an electron mdpi.comresearchgate.net
Chemical Hardnessη1.415Resistance to deformation of electron cloud mdpi.comresearchgate.net

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations, primarily using DFT, are employed to perform in-depth investigations of the electronic structure of molecules. nih.gov These studies provide a detailed picture of electron distribution and related properties, which govern a molecule's interactions and characteristics. nih.gov For benzothiazole derivatives, such investigations typically focus on several key electronic properties.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is central to these studies. The spatial distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks, respectively. nih.gov For many benzothiazole systems, the HOMO is often delocalized across the entire molecule, while the LUMO may be localized on specific moieties, indicating the direction of intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Another important tool is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrophile-nucleophile interactions.

Table 3: Calculated Electronic Properties for a Series of Substituted Benzothiazole Derivatives (Illustrative Data based on Findings for General Derivatives)
CompoundSubstituentE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Comp1-H-5.59-1.953.64 nih.gov
Comp2-CH₃-5.58-1.883.70 nih.gov
Comp3-NO₂-6.18-3.352.83 nih.gov
Comp4-CF₃-5.52-1.923.60 nih.gov

Vi. Research Applications and Prospective Areas

Medicinal Chemistry Research

The versatility of the benzothiazole (B30560) nucleus has prompted its investigation across a multitude of therapeutic domains. Researchers have successfully synthesized and evaluated a wide range of derivatives, revealing significant potential in treating various diseases.

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new and effective treatments. Benzothiazole derivatives have emerged as a promising class of anti-tubercular agents. rsc.org These compounds often target essential enzymes in Mycobacterium tuberculosis. One such key target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. researchgate.netnih.govscilit.com

Research has shown that benzothiazole-containing compounds can effectively inhibit DprE1, leading to bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. researchgate.net For instance, a series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and showed promising anti-TB activities, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov The structure-activity relationship (SAR) studies of these derivatives often reveal that the nature and position of substituents on the benzothiazole ring significantly influence their anti-tubercular potency. rsc.org

Table 1: Anti-tubercular Activity of Representative Benzothiazole Derivatives

Compound Type Target Organism Activity (MIC)
Thiazole (B1198619) derivatives Not specified Mycobacterium tuberculosis H37Rv 1 µM - 61.2 µM nih.gov

This table presents a selection of data from research on benzothiazole derivatives and is not specific to 2-Chloro-6-(1-methylethyl)benzothiazole.

The development of targeted cancer therapies is a major focus of modern medicinal chemistry. Benzothiazole derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in tumor growth and progression. researchgate.netnih.gov One of the key mechanisms of action for these compounds is the inhibition of protein kinases, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govexcli.de Overexpression of EGFR is common in several cancers, making it an attractive therapeutic target.

Studies have identified benzothiazole derivatives that act as potent EGFR inhibitors, leading to cytotoxic effects in cancer cell lines. rsc.orgnih.gov Furthermore, these compounds have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently dysregulated in cancer. nih.govacs.orgmdpi.com Dual inhibitors of PI3K and mTOR have shown promise in preclinical studies. nih.govacs.org Additionally, benzothiazole derivatives have been explored as inhibitors of the JAK/STAT signaling pathway, which plays a critical role in cell proliferation and survival. nih.govnih.gov

Table 2: Anticancer Activity and Target Inhibition of Benzothiazole Derivatives

Compound Type Target Cell Line Activity (IC50/GI50)
Dichlorophenyl containing chlorobenzothiazole Not specified Non-small cell lung cancer (HOP-92) 71.8 nM nih.gov
Pyrimido[2,1-b]benzothiazole derivative EGFR tyrosine kinase Non-small cell lung cancer (NCI-H522) 22.3 nM excli.de
Benzothiazole-based derivatives VEGFR-2 Breast cancer (MCF-7) 0.73-0.89 µM nih.gov
Benzothiazole-based derivatives EGFR Breast cancer (MCF-7) 0.11-0.16 µM nih.gov
Benzothiazole derivative (B19) IL-6/STAT3 signaling Not specified 0.067 µM nih.gov

This table presents a selection of data from research on benzothiazole derivatives and is not specific to this compound.

The rise of antimicrobial resistance is a pressing public health concern, driving the search for new antimicrobial and antifungal agents. Benzothiazole derivatives have been extensively studied for their broad-spectrum activity against various pathogenic bacteria and fungi.

In terms of antibacterial activity, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives have demonstrated potent activity against S. pneumoniae, including penicillin-resistant strains, with MIC values below 0.134 μM. nih.gov

In the realm of antifungal research, benzothiazole derivatives have been investigated for their ability to inhibit the growth of various fungal species. The specific substitutions on the benzothiazole core play a crucial role in determining the antifungal potency and spectrum of activity.

Benzothiazole derivatives have shown promise as potential therapeutic agents for the management of diabetes and other metabolic disorders. annalsofrscb.ro Research in this area has focused on the development of compounds that can effectively lower blood glucose levels. researchgate.net

One of the mechanisms through which these derivatives may exert their anti-diabetic effects is by targeting the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov Activation of AMPK can lead to increased glucose uptake in muscle cells and reduced glucose production in the liver. Studies have identified benzothiazole derivatives that can activate AMPK and subsequently enhance glucose uptake. nih.govacs.org Furthermore, some sulfonamide-benzothiazole derivatives have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in animal models of diabetes. nih.gov

The complexity of neurological and neurodegenerative diseases like Alzheimer's necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways. Benzothiazole derivatives have emerged as a versatile scaffold for the design of such MTDLs. researchgate.netnih.govtandfonline.comtandfonline.com

In the context of Alzheimer's disease, research has focused on developing benzothiazole-based compounds that can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Additionally, these derivatives have been designed to target the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. A novel benzothiazole-piperazine hybrid has been identified as a potent MTDL, demonstrating efficient binding to both AChE and Aβ1-42. nih.gov This compound exhibited a mixed-type and selective inhibition of AChE. nih.gov

Table 3: Activity of Benzothiazole Derivatives in Neurological Disease Research

Compound Target(s) Activity
Benzothiazole-piperazine hybrid (Compound 1) AChE IC50 = 0.42 µM nih.gov

This table presents a selection of data from research on benzothiazole derivatives and is not specific to this compound.

The ongoing threat of viral infections underscores the need for novel antiviral therapies. Benzothiazole derivatives have been investigated for their potential to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV). nih.govmdpi.com

Research in this area has led to the discovery of benzothiazolesulfonamides as potent inhibitors of HIV-1 protease, an essential enzyme for viral maturation. nih.gov The replacement of certain chemical moieties with a benzothiazolesulfonamide group has been shown to improve the potency and antiviral activity of these inhibitors. nih.gov Furthermore, benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both its DNA polymerase and ribonuclease H activities. mdpi.com Some benzothiazole-pyrazolone hybrids have also shown moderate activity against wild-type HIV-1 strains.

Agrochemical and Pesticide Research

The addition of a 6-(1-methylethyl) or isopropyl group could further modulate the biological activity and selectivity of the compound. Structure-activity relationship (SAR) studies on other benzothiazole-based pesticides have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their efficacy and target spectrum. Therefore, this compound represents a logical candidate for screening and development in the following agrochemical areas:

Fungicide Development: Many commercial fungicides are based on the benzothiazole structure. Research could focus on the efficacy of this compound against a panel of economically important plant pathogenic fungi.

Herbicide Discovery: Certain benzothiazole derivatives have been patented for their herbicidal properties. Investigations could explore the potential of this compound to inhibit plant growth, its selectivity for certain weed species over crops, and its mode of action.

Insecticide Research: While less common, some benzothiazole derivatives have shown insecticidal activity. Screening against common agricultural pests could reveal new potential applications.

A systematic approach to synthesizing and testing a library of analogues of this compound, with variations in the substituents, would be a valuable strategy to identify lead compounds with potent and selective agrochemical activity.

Materials Science and Functional Materials Development

Benzothiazole derivatives are recognized for their unique photophysical and electronic properties, making them valuable building blocks in materials science. They are often incorporated into the structure of organic dyes, fluorescent probes, and polymers to impart specific functionalities.

The 2-chloro-substituted benzothiazole core can serve as a versatile synthetic intermediate for the introduction of various functional groups through nucleophilic substitution reactions. The isopropyl group at the 6-position can influence the solubility, processability, and solid-state packing of the resulting materials.

Prospective research in materials science for this compound could include:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole-containing molecules are known to be efficient emitters of light. This compound could be a precursor for the synthesis of new materials for the emissive layer in OLED devices.

Organic Photovoltaics (OPVs): The electron-deficient nature of the benzothiazole ring makes it a suitable component for electron-accepting materials in organic solar cells.

Chemosensors: The benzothiazole nucleus can be functionalized to create molecules that exhibit changes in their fluorescence or color upon binding to specific ions or molecules. This could be exploited for the development of sensitive and selective chemical sensors.

Polymer Science: Incorporation of the this compound moiety into polymer chains could lead to the development of specialty polymers with enhanced thermal stability, flame retardancy, or specific optical properties.

Environmental Monitoring and Ecotoxicological Studies

The widespread use of benzothiazoles in industrial applications and consumer products has led to their detection in various environmental compartments, including water, soil, and air. acs.orgresearchgate.net As such, they are considered emerging environmental contaminants.

Given its chlorinated nature, this compound would be a compound of interest for environmental monitoring programs. Research in this area would focus on:

Analytical Method Development: Establishing sensitive and reliable analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of this specific compound in environmental samples.

Environmental Fate and Transport: Studying the persistence, degradation pathways (biodegradation, photodegradation), and mobility of the compound in different environmental matrices to understand its long-term behavior.

Ecotoxicity Assessment: Evaluating the potential toxic effects of this compound on a range of non-target organisms, including aquatic invertebrates, fish, and algae. nih.govresearchgate.net Studies have shown that chlorinated transformation products of benzothiazoles can be more toxic than the parent compounds. researchgate.netnih.gov

The following table outlines potential ecotoxicological endpoints that could be investigated for this compound:

Test OrganismEndpointPotential Impact
Daphnia magna (Water Flea)Acute immobilizationIndicator of acute toxicity to aquatic invertebrates.
Danio rerio (Zebrafish)Embryo-larval toxicityAssessment of developmental and reproductive effects. nih.gov
Pseudokirchneriella subcapitata (Green Algae)Growth inhibitionEvaluation of toxicity to primary producers in aquatic ecosystems.

Patent Landscape and Emerging Trends in Benzothiazole Research

A review of the patent literature reveals a sustained interest in benzothiazole derivatives for a wide array of applications, particularly in pharmaceuticals and agrochemicals. tandfonline.comnih.gov While specific patents for this compound are not readily identifiable, the general trends in benzothiazole research provide a roadmap for its potential patentability.

Emerging trends in this field include:

Development of Novel Bioactive Scaffolds: There is a continuous effort to synthesize new benzothiazole derivatives with improved biological activity and novel modes of action. researchgate.netscholarsresearchlibrary.com The unique substitution pattern of this compound could be a starting point for the design of new proprietary compounds.

Green Synthesis Methodologies: A growing emphasis is being placed on the development of environmentally friendly and efficient methods for the synthesis of benzothiazoles. mdpi.com Patented innovations in this area often focus on the use of novel catalysts, microwave-assisted reactions, and solid-phase synthesis techniques. nih.gov

Applications in Advanced Materials: The number of patents for benzothiazole-based materials for electronic and optical applications is on the rise. Research demonstrating novel properties for materials derived from this compound could lead to valuable intellectual property.

The patent landscape for benzothiazoles is dynamic, with a significant number of patents filed in recent years covering their therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.govmonash.edu While this article focuses on non-pharmaceutical applications, the versatility of the benzothiazole scaffold suggests that derivatives of this compound could also be explored in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-(1-methylethyl)benzothiazole and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with chlorinating agents. For example, 6-(1-methylethyl)aniline can react with thiourea in the presence of HCl and a chlorinating agent (e.g., Cl₂ or SOCl₂). Post-synthesis purification is achieved via recrystallization from methanol or ethanol. Reaction progress is monitored using thin-layer chromatography (TLC) with solvent systems like ethyl acetate:methanol:water (10:1:1) to confirm intermediate and final product purity .

Q. How is purity and structural integrity confirmed in synthesized derivatives?

  • Methodological Answer : Purity is assessed using TLC (silica gel plates) and melting point determination. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify functional groups and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms bond vibrations (e.g., C-Cl stretches at ~700 cm⁻¹) .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer : Antimicrobial activity is tested via broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported. Anti-inflammatory activity is assessed using carrageenan-induced paw edema models in rodents, with COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodological Answer : Key parameters include:

  • Temperature control : Refluxing post-reaction minimizes unreacted intermediates (e.g., 1 h reflux after chloroacetyl chloride addition) .
  • Stoichiometric adjustments : Dropwise addition of reagents (e.g., chloroacetyl chloride) prevents exothermic side reactions.
  • Catalyst use : Lewis acids like ZnCl₂ enhance cyclization efficiency. Yield optimization is validated via HPLC or GC-MS to quantify byproducts .

Q. What advanced techniques elucidate molecular geometry and electronic properties?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles (e.g., C3-C9-C10 = 113.4°) and crystal packing, revealing intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) .
  • Computational modeling : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Docking studies (e.g., AutoDock Vina) simulate binding to biological targets like bacterial DNA gyrase .

Q. How are structure-activity relationships (SAR) analyzed for derivatives?

  • Methodological Answer : Systematic substitution at position 2 (e.g., amino, thiol) and 6 (e.g., halogens, alkyl groups) is performed. Bioactivity data is correlated with electronic parameters (Hammett σ values) and steric bulk (Taft steric parameters). QSAR models using MLR (multiple linear regression) identify critical descriptors (e.g., logP, polar surface area) .

Q. How should conflicting bioactivity data between studies be resolved?

  • Methodological Answer :

  • Replication : Repeat assays under standardized conditions (e.g., ATCC microbial strains, identical cell lines).
  • Purity verification : Use HPLC-MS to exclude impurities (>95% purity required).
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05). Discrepancies may arise from assay sensitivity (e.g., MTT vs. resazurin for cytotoxicity) .

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Reactant of Route 1
2-Chloro-6-(1-methylethyl)benzothiazole
Reactant of Route 2
2-Chloro-6-(1-methylethyl)benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.